REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]([C:13]2[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:14]=2[F:20])=[CH2:12])(=[O:10])=[O:9])=[CH:4][CH:3]=1.C[Si](C)(C)[O:23][C:24]([CH:26]=[CH2:27])=[CH2:25].Cl>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]2([C:13]3[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:14]=3[F:20])[CH2:27][CH2:26][C:24](=[O:23])[CH2:25][CH2:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)C(=C)C1=C(C=CC(=C1)F)F
|
Name
|
xylenes
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Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
90.4 g
|
Type
|
reactant
|
Smiles
|
C[Si](OC(=C)C=C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
20 mmHg, until 300 mL solvent had been removed
|
Type
|
DISTILLATION
|
Details
|
the mixture was distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove residual diene
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining a constant volume
|
Type
|
ADDITION
|
Details
|
by the addition of xylenes (400 mL)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 50° C.
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (300 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by atmospheric distillation until 350 mL of solvent
|
Type
|
CUSTOM
|
Details
|
had been removed
|
Type
|
TEMPERATURE
|
Details
|
to cool until crystallisation
|
Type
|
ADDITION
|
Details
|
heptane (600 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture cooled
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
washed sequentially with heptane:xylenes (3:1, 200 ml)
|
Type
|
CUSTOM
|
Details
|
Drying overnight in vacuo at 40° C.
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)C1(CCC(CC1)=O)C1=C(C=CC(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |